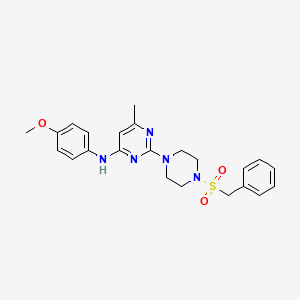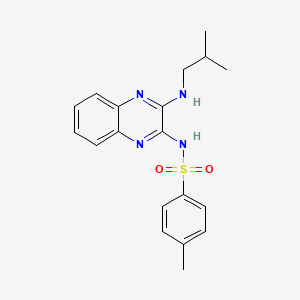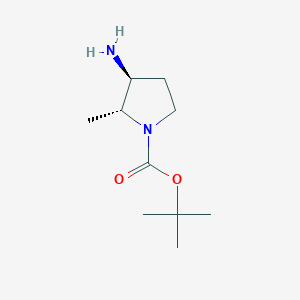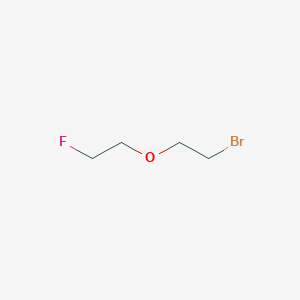
1-(2-Bromoethoxy)-2-fluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethoxy)-2-fluoroethane is an organic compound that features both bromine and fluorine atoms attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-2-fluoroethane can be synthesized through a multi-step process involving the reaction of 2-fluoroethanol with 2-bromoethanol under specific conditions. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-2-fluoroethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Conditions typically involve the use of strong bases and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted ethoxy derivatives.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to alkenes or alkanes.
Scientific Research Applications
1-(2-Bromoethoxy)-2-fluoroethane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1-(2-Bromoethoxy)-2-fluoroethane exerts its effects involves its ability to participate in nucleophilic substitution and elimination reactions. The presence of both bromine and fluorine atoms allows for selective reactivity, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-bromoethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromo-1-(2-bromoethoxy)ethane
Uniqueness
1-(2-Bromoethoxy)-2-fluoroethane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens allows for selective reactivity and makes the compound valuable in various synthetic applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile tool in chemical research.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-fluoroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrFO/c5-1-3-7-4-2-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDUURXYNYYVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2554500.png)
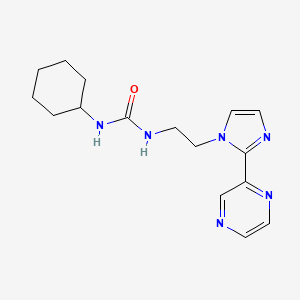
![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)
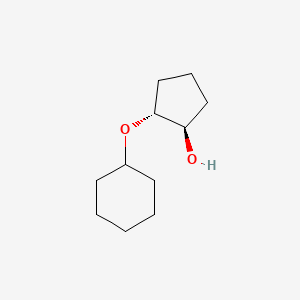

![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2554508.png)
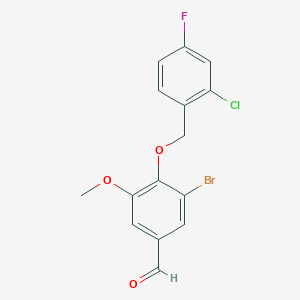
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B2554511.png)
![3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2554513.png)
